2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene
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Overview
Description
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene is a chemical compound with the molecular formula C9H10BrN3OS It is characterized by the presence of an azido group, a bromine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-bromo-1-methoxybenzene.
Thioether Formation: The 4-bromo-1-methoxybenzene undergoes a reaction with 2-chloroethyl sulfide to form 2-[(2-chloroethyl)sulfanyl]-4-bromo-1-methoxybenzene.
Azidation: The 2-[(2-chloroethyl)sulfanyl]-4-bromo-1-methoxybenzene is then treated with sodium azide (NaN3) to replace the chlorine atom with an azido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-[(2-azidoethyl)sulfanyl]-4-alkyl-1-methoxybenzene.
Reduction: The major product is 2-[(2-aminoethyl)sulfanyl]-4-bromo-1-methoxybenzene.
Oxidation: Products include 2-[(2-azidoethyl)sulfinyl]-4-bromo-1-methoxybenzene (sulfoxide) or 2-[(2-azidoethyl)sulfonyl]-4-bromo-1-methoxybenzene (sulfone).
Scientific Research Applications
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene depends on its application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules without interfering with their function.
Comparison with Similar Compounds
Similar Compounds
2-[(2-azidoethyl)sulfanyl]-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of bromine.
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-[(2-azidoethyl)sulfanyl]-4-bromo-1-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the azido group allows for bioorthogonal reactions, while the bromine and methoxy groups offer additional sites for chemical modification.
Properties
CAS No. |
2758002-88-7 |
---|---|
Molecular Formula |
C9H10BrN3OS |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
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